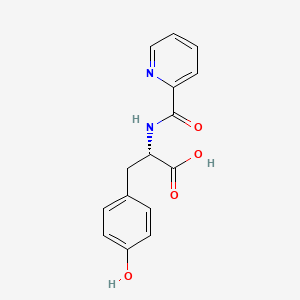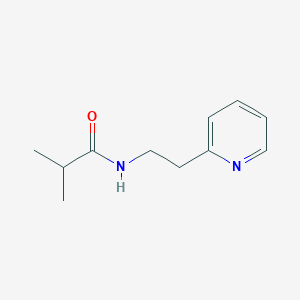
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide, also known as DTTCA, is a synthetic compound that has been recently studied for its potential applications in scientific research. DTTCA belongs to the thiochromene class of compounds and has been shown to have unique biochemical and physiological effects that make it an interesting target for further investigation.
Mecanismo De Acción
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide's mechanism of action is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is known to interact with various proteins and ion channels in the cell, which can affect cellular signaling pathways and ultimately lead to changes in physiological processes.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the promotion of cell survival. These effects are thought to be mediated through the sigma-1 receptor, although other mechanisms may also be involved.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide is its relatively low potency, which may make it less effective in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide. One area of interest is the development of more potent analogs of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide that can be used in a wider range of experimental settings. Another area of interest is the investigation of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide's mechanism of action and its effects on cellular signaling pathways.
Métodos De Síntesis
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-methylpropanoic acid with thiochromene-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 2-amino-N-methylpropanamide to yield N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9(2)13(15)14-11-7-8-16-12-6-4-3-5-10(11)12/h3-6,9,11H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUZJBCPVGFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)

![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)